Sulfacetamide
Overview
Description
Sulfacetamide is a sulfonamide antibiotic widely used in the treatment of bacterial infections. It is particularly effective against gram-positive and gram-negative bacteria. The compound is commonly used in topical formulations to treat skin infections such as acne and seborrheic dermatitis, as well as in ophthalmic solutions for eye infections like conjunctivitis .
Mechanism of Action
Target of Action
Sulfacetamide primarily targets bacterial para-aminobenzoic acid (PABA), an essential component for bacterial growth . It acts as a competitive inhibitor of PABA, which is crucial for the synthesis of folic acid in bacteria .
Mode of Action
This compound’s mode of action involves its interaction with PABA. It competes with PABA for the active site of the enzyme dihydropteroate synthase, thereby inhibiting the synthesis of folic acid, a vital component in bacterial DNA replication . This inhibition disrupts the folic acid metabolism cycle, leading to the cessation of bacterial multiplication .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the microbial folate biosynthesis pathway. This compound inhibits the production of 7,8-dihydropteroate from PABA and dihydropterin pyrophosphate, a key step in this pathway . This inhibition disrupts the synthesis of folic acid, leading to a halt in bacterial growth and replication .
Pharmacokinetics
Upon topical application to the eye, this compound penetrates into ocular tissues and fluids. It may be absorbed systemically in patients with inflamed conjunctiva . The drug is widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .
Result of Action
It exhibits broad-spectrum activity against most gram-positive and many gram-negative organisms . Many strains of an individual species may be resistant .
Action Environment
This compound is stable under normal temperatures and pressures, and no dangerous reactions occur under known conditions of normal use . It’s important to note that the extensive use of sulfonamides, including this compound, in intensive animal husbandry has led to environmental contamination . This could potentially influence the compound’s action, efficacy, and stability in the environment .
Biochemical Analysis
Biochemical Properties
Sulfacetamide interacts with various biomolecules in the body. It acts as a competitive inhibitor of bacterial para-aminobenzoic acid (PABA), an essential component for bacterial growth . This inhibition is crucial in the folic acid metabolism cycle, a vital process for bacterial survival . This compound’s ability to limit the presence of folic acid, which bacteria need to survive, is a key aspect of its biochemical properties .
Cellular Effects
This compound exerts its effects on various types of cells, primarily bacterial cells. By inhibiting the synthesis of folic acid, it prevents the bacteria from multiplying, thereby controlling the spread of the infection . It has broad-spectrum activity against most gram-positive and many gram-negative organisms .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a competitive inhibitor of bacterial PABA . This inhibition disrupts the synthesis of folic acid, a crucial component for bacterial growth. Without sufficient folic acid, the bacteria cannot multiply effectively, leading to a control in the spread of the bacterial infection .
Dosage Effects in Animal Models
Specific studies detailing the dosage effects of this compound in animal models are limited. Sulfonamides, the group of antibiotics that this compound belongs to, have been extensively used in veterinary medicine . The dosage and frequency of administration vary depending on the specific sulfonamide used and the species being treated .
Metabolic Pathways
This compound, like other sulfonamides, inhibits the synthesis of folic acid in bacteria by acting as a competitive inhibitor of PABA This disruption of the folic acid metabolism cycle is a key aspect of its metabolic pathway
Transport and Distribution
A study on the transport of sulfanilamide, a similar sulfonamide antibiotic, in saturated porous media suggests that the physicochemical characteristics of the medium can influence the mobility of the antibiotic .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfacetamide can be synthesized through several methods. One common route involves the reaction of 4-aminobenzenesulfonamide (sulfanilamide) with acetic anhydride. This reaction produces N-(4-aminophenyl)sulfonylacetamide (this compound), which is then purified using liquid chromatography . Another method involves the alkylation of 4-aminobenzenesulfonyl chloride with acetamide in the presence of sodium hydroxide . Ultrasonic irradiation techniques have also been employed to synthesize this compound, offering eco-friendly and high-yield alternatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reflux reactions. The process begins with the reaction of sulfanilamide with acetic anhydride, followed by purification and conversion to sodium this compound using sodium hydroxide . Ultrasonic irradiation methods are also being explored for industrial applications due to their efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
Sulfacetamide undergoes various chemical reactions, including diazotization, oxidation, and substitution reactions.
Common Reagents and Conditions
Diazotization: This compound reacts with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt.
Oxidation: The compound can be oxidized using diperiodatocuperate(III) under specific conditions.
Substitution: This compound can undergo substitution reactions with various reagents, leading to the formation of different derivatives.
Major Products Formed
Scientific Research Applications
Sulfacetamide has a wide range of scientific research applications:
Chemistry: Used in the synthesis of various derivatives and as a reagent in analytical chemistry.
Biology: Employed in studies involving bacterial inhibition and resistance mechanisms.
Medicine: Widely used in the treatment of bacterial infections, particularly in dermatology and ophthalmology.
Industry: Utilized in the formulation of topical creams, lotions, and eye drops for therapeutic purposes.
Comparison with Similar Compounds
Sulfacetamide is often compared with other sulfonamide antibiotics such as sulfadiazine, sulfamerazine, and sulfamethoxazole. While all these compounds share a similar mechanism of action, this compound is unique due to its rapid absorption and excretion, reducing the risk of crystallization in the kidneys . Additionally, this compound is commonly used in topical formulations, whereas other sulfonamides are often administered orally or intravenously .
List of Similar Compounds
- Sulfadiazine
- Sulfamerazine
- Sulfamethoxazole
- Sulfanilamide
Properties
IUPAC Name |
N-(4-aminophenyl)sulfonylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8/h2-5H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIVFJLNDNKQPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
Record name | SULFACETAMIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
127-56-0 (mono-hydrochloride salt, anhydrous) | |
Record name | Sulfacetamide [USP:INN:BAN] | |
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DSSTOX Substance ID |
DTXSID8026060 | |
Record name | Sulfacetamide | |
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Molecular Weight |
214.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Sulfacetamide is a white powder. (NTP, 1992), Solid | |
Record name | SULFACETAMIDE | |
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Record name | Sulfacetamide | |
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Solubility |
>32.1 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 61 °F (NTP, 1992), 4.21e+00 g/L | |
Record name | SID855639 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | SULFACETAMIDE | |
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Record name | Sulfacetamide | |
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Mechanism of Action |
Sulfacetamide is a competitive inhibitor of bacterial para-aminobenzoic acid (PABA), an essential component for bacterial growth (according to the Woods-Fildes theory). The inhibited reaction is necessary in these organisms for the synthesis of folic acid. | |
Record name | Sulfacetamide | |
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CAS No. |
144-80-9 | |
Record name | SULFACETAMIDE | |
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Record name | Sulfacetamide | |
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Record name | Sulfacetamide [USP:INN:BAN] | |
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Record name | SULFACETAMIDE | |
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Melting Point |
360 to 363 °F (NTP, 1992), 183 °C | |
Record name | SULFACETAMIDE | |
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Precursor scoring | Relevance Heuristic |
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